molecular formula C7H11N3O2S B13445973 ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B13445973
M. Wt: 201.25 g/mol
InChI Key: JWFIQEOIHJACSI-UHFFFAOYSA-N
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Description

Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sulfanyl group attached to the triazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be synthesized through the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction typically involves the use of a base such as sodium ethanolate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:

  • Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol in an appropriate solvent such as ethanol.
  • Add sodium ethanolate to the solution to deprotonate the thiol group.
  • Slowly add ethyl bromoacetate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature or under reflux conditions until completion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antifungal and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is primarily attributed to its ability to interact with biological targets through its triazole and sulfanyl groups. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, while the sulfanyl group can undergo redox reactions, influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other triazole derivatives such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Ribavirin: An antiviral drug containing a triazole moiety.

The uniqueness of this compound lies in its specific sulfanyl group, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-13-7-8-5(2)9-10-7/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

JWFIQEOIHJACSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)C

Origin of Product

United States

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